molecular formula C12H10N2O3 B3365037 2-(Benzyloxy)-4-nitropyridine CAS No. 1194041-65-0

2-(Benzyloxy)-4-nitropyridine

Cat. No. B3365037
CAS RN: 1194041-65-0
M. Wt: 230.22 g/mol
InChI Key: FMPKDECCGQGBNX-UHFFFAOYSA-N
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Description

2-(Benzyloxy)-4-nitropyridine is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is a pyridine derivative that is used in the synthesis of various organic compounds.

Scientific Research Applications

Crystallographic and Theoretical Studies

The structure of closely related compounds, like 3-benzyloxy-2-nitropyridine, has been thoroughly investigated both experimentally and theoretically. Studies utilizing X-ray crystallography and various theoretical methods such as the X3LYP and M06-2X have provided insights into the molecular structure, including the orientation of nitro groups and electron-electron repulsions affecting the molecule's shape. This research is crucial for understanding the molecular properties and potential applications of 2-(Benzyloxy)-4-nitropyridine and its derivatives (Sun et al., 2012).

Electronic and Optical Properties

Research on molecules containing nitro groups, such as 2-(Benzyloxy)-4-nitropyridine, has shown significant potential in electronic and optical applications. For instance, a molecule with a nitroamine redox center displayed negative differential resistance and a high on-off peak-to-valley ratio, indicative of its potential in electronic devices (Chen et al., 1999).

Chemical Reactions and Synthesis

The chemical behavior of nitropyridines, including derivatives of 2-(Benzyloxy)-4-nitropyridine, plays a crucial role in various synthesis processes. Studies have explored the mechanisms of reactions involving nitropyridines, which are fundamental for the synthesis of complex organic compounds and intermediates in pharmaceuticals and agrochemicals (Sheradsky et al., 1980).

Fluorescence and Photophysical Properties

Certain derivatives of nitropyridines exhibit interesting photophysical properties. For example, a cyclic dimer copper compound constructed with 2-nitrobenzenedicarboxylate showed strong fluorescent emission in solid state, suggesting potential applications in materials science and sensor technology (Ma & Zhu, 2008).

Electrochemical Reduction

The electrochemical reduction of nitropyridines, including 2-(Benzyloxy)-4-nitropyridine, has been examined in various studies. Understanding the reduction mechanism of these compounds in different pH conditions is crucial for their application in electrochemical processes and materials science (Lacasse et al., 1993).

properties

IUPAC Name

4-nitro-2-phenylmethoxypyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O3/c15-14(16)11-6-7-13-12(8-11)17-9-10-4-2-1-3-5-10/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMPKDECCGQGBNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=NC=CC(=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80743807
Record name 2-(Benzyloxy)-4-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80743807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Benzyloxy)-4-nitropyridine

CAS RN

1194041-65-0
Record name 2-(Benzyloxy)-4-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80743807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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